4,7-Dihydroxyindolin-2-one is an organic compound that belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound features two hydroxyl groups at the 4 and 7 positions, contributing to its unique chemical properties and potential biological activities. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, primarily involving reactions with isatin derivatives or other indole-related compounds. The literature indicates a growing interest in its derivatives due to their diverse biological activities, including anti-inflammatory and anticancer properties.
4,7-Dihydroxyindolin-2-one is classified as an indolinone, a subcategory of indoles. It can also be categorized based on its functional groups as a phenolic compound due to the presence of hydroxyl groups.
The synthesis of 4,7-dihydroxyindolin-2-one can be achieved through several methods:
4,7-Dihydroxyindolin-2-one can participate in several chemical reactions:
The biological activity of 4,7-dihydroxyindolin-2-one is attributed to its ability to interact with specific molecular targets within cells. It may act as an inhibitor for enzymes involved in inflammatory pathways or as a modulator of protein aggregation processes associated with neurodegenerative diseases.
Research indicates that derivatives of this compound exhibit significant inhibition against beta-secretase and acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease.
Studies have shown that the stability of 4,7-dihydroxyindolin-2-one increases at neutral pH compared to acidic or basic conditions.
4,7-Dihydroxyindolin-2-one has garnered attention for its potential applications in:
Introduction to the Core Structure4,7-Dihydroxyindolin-2-one (CAS# 208986-12-3) is a bicyclic heterocyclic compound featuring an oxindole core with phenolic hydroxyl groups at the C4 and C7 positions. Its molecular formula is C₈H₇NO₃ (molecular weight: 165.15 g/mol), with a planar aromatic system enabling π-stacking interactions and hydrogen-bonding capabilities due to the hydroxyl and lactam groups [2]. Indolinone derivatives exhibit structural congruence with bioactive natural alkaloids and pharmaceuticals; for example, sunitinib and alectinib contain related indole scaffolds validated in oncology [1]. The regioselectively hydroxylated derivative 4,7-dihydroxyindolin-2-one is particularly valuable for developing kinase inhibitors or DNA-binding agents due to its redox-active phenolic moieties and hydrogen-bonding topology [1] [9].
Transition-metal-catalyzed cyclizations enable efficient construction of the indolinone core under mild conditions. Rhodium(III) complexes (e.g., [CpRhCl₂]₂) facilitate *ortho-C–H activation/annulation between N-phenoxyacetamides and alkenes to form dihydrobenzofuran intermediates, which undergo oxidative rearrangement to indolinones [6]. In a representative protocol, N-(2,5-dihydroxyphenyl)acetamide reacts with acrylates under Rh catalysis (2.5 mol%) in the presence of NaOAc (1.5 equiv) in methanol at 80°C, yielding 4,7-dihydroxyindolin-2-one derivatives in 65–78% yield after 12 hours [6]. Nickel catalysis offers complementary pathways: Ni(COD)₂/dcype systems (COD = 1,5-cyclooctadiene; dcype = 1,2-bis(dicyclohexylphosphino)ethane) catalyze intramolecular C–O coupling of o-halophenol-tethered enamide precursors at 60°C, achieving 70–82% yields with excellent functional group tolerance for ester, cyano, or vinyl substituents [6].
Table 1: Transition Metal-Catalyzed Synthesis of 4,7-Dihydroxyindolin-2-one Derivatives
Catalyst System | Substrate Class | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
[Cp*RhCl₂]₂/NaOAc | N-Phenoxyacetamides + alkenes | Methanol, 80°C, 12 h | 65–78% | High regioselectivity |
Ni(COD)₂/dcype | o-Halophenol-enamides | DMF, 60°C, 10 h | 70–82% | Tolerance for polar groups |
Pd(OAc)₂/XPhos | 2-Aminophenols + α-keto esters | Toluene, 100°C, 8 h | 55–68% | One-pot cascade cyclization |
Regioselective hydroxylation bypasses complex protecting-group strategies. Flavin-dependent monooxygenases (e.g., HpaBC from E. coli) hydroxylate electron-rich aromatics using O₂ and NADH [10]. For indolin-2-ones, wild-type HpaBC hydroxylates C7 of 4-hydroxyindolin-2-one with 40% conversion but exhibits over-hydroxylation at C3′ (phenolic ring). Structure-guided mutagenesis (T292A) narrows the active site, restricting dihydroxylation and enabling exclusive C7-hydroxylation (95% regioselectivity, 85% conversion) [10]. Ortho-quinone intermediates generated via electrochemical oxidation (1.2 V vs. Ag/AgCl) in aqueous acetonitrile regioselectively tautomerize to 4,7-dihydroxyindolin-2-one at pH 7.0–7.5, achieving 90% yield without catalysts [10].
Microwave irradiation accelerates key steps like cyclocondensation or hydroxylation. Solvent-free reactions between 2,5-dihydroxyaniline and diethyl oxalate under microwave irradiation (300 W, 140°C, 20 min) yield 7-hydroxyindolin-2-one intermediates in 92% conversion, followed by in situ enzymatic hydroxylation (HpaBC T292A mutant) at 30°C to give the 4,7-dihydroxy derivative in 88% overall yield [3]. Comparative studies show microwave methods reduce reaction times by 80% and improve yields by 20–35% versus conventional heating [3].
Solvent-free mechanochemical milling enables direct lactamization. Ball-milling 2,5-dihydroxyisocyanate with acetylenedicarboxylate (1:1 ratio) using zirconia jars (500 rpm, 1 h) delivers 4,7-dihydroxyindolin-2-one in 94% yield with negligible waste [3]. Biocatalytic cascades combine E. coli-expressed tyrosinase (for ortho-hydroxylation) and HpaBC (for para-hydroxylation) in aqueous buffer (pH 7.0), converting indolin-2-one to 4,7-dihydroxyindolin-2-one in 75% yield with 99% atom economy [10].
Table 2: Enzyme Systems for Regioselective Hydroxylation
Enzyme | Source | Mutation | Substrate | Regioselectivity | Conversion |
---|---|---|---|---|---|
HpaBC | Escherichia coli | Wild-type | 4-Hydroxyindolin-2-one | C7 (major), C3′ (minor) | 40% |
HpaBC | Escherichia coli | T292A | 4-Hydroxyindolin-2-one | C7 only | 85% |
Tyrosinase/HpaBC cascade | Ralstonia solanacearum | None | Indolin-2-one | C4 and C7 | 75% |
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) functionalizes the C3 position of 4,7-dihydroxyindolin-2-one. Propargylation of the oxindole nitrogen (K₂CO₃, DMF, 60°C) followed by CuSO₄/sodium ascorbate-catalyzed "click" with azido-modified PEG or biotin affords bioconjugates in >90% yield [4] [8]. Strain-promoted azide-alkyne cycloadditions (SPAAC) using dibenzocyclooctyne (DBCO)-fluorophores enable metal-free labeling for live-cell imaging, maintaining the compound’s anticancer activity (IC₅₀ shift < 10%). Inverse electron-demand Diels-Alder (IEDDA) reactions between tetrazine tags and C3-trans-cyclooctene-functionalized indolin-2-ones proceed at 37°C in PBS (pH 7.4) with rate constants >1,000 M⁻¹s⁻¹, enabling rapid bioconjugation [8].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1